molecular formula C11H14O3S2 B14334233 3-(1,3-Dithian-2-yl)-4-methoxy-6-methyl-2H-pyran-2-one CAS No. 106897-34-1

3-(1,3-Dithian-2-yl)-4-methoxy-6-methyl-2H-pyran-2-one

Cat. No.: B14334233
CAS No.: 106897-34-1
M. Wt: 258.4 g/mol
InChI Key: CIPJAHFXGBSEHZ-UHFFFAOYSA-N
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Description

3-(1,3-Dithian-2-yl)-4-methoxy-6-methyl-2H-pyran-2-one is a complex organic compound that features a unique combination of functional groups, including a dithiane ring and a pyranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dithian-2-yl)-4-methoxy-6-methyl-2H-pyran-2-one typically involves the formation of the dithiane ring followed by the construction of the pyranone moiety. One common method for preparing dithianes is the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Lewis acid catalyst . The pyranone structure can be synthesized through various cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dithian-2-yl)-4-methoxy-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the dithiane ring can yield the corresponding thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dithiane ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as organolithium reagents or Grignard reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiane ring can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

3-(1,3-Dithian-2-yl)-4-methoxy-6-methyl-2H-pyran-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1,3-Dithian-2-yl)-4-methoxy-6-methyl-2H-pyran-2-one involves its interaction with molecular targets through its functional groups. The dithiane ring can act as a nucleophile, while the pyranone moiety can participate in various chemical reactions. These interactions can modulate biological pathways and enzyme activities, leading to specific effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithiane: A simpler compound with a similar dithiane ring structure.

    4-Methoxy-6-methyl-2H-pyran-2-one: A compound with a similar pyranone structure but lacking the dithiane ring.

    1,3-Dithiolane: Another sulfur-containing heterocycle with similar reactivity.

Uniqueness

3-(1,3-Dithian-2-yl)-4-methoxy-6-methyl-2H-pyran-2-one is unique due to the combination of the dithiane ring and the pyranone structure, which imparts distinct chemical and biological properties. This dual functionality allows for a wider range of applications and reactivity compared to simpler analogs.

Properties

CAS No.

106897-34-1

Molecular Formula

C11H14O3S2

Molecular Weight

258.4 g/mol

IUPAC Name

3-(1,3-dithian-2-yl)-4-methoxy-6-methylpyran-2-one

InChI

InChI=1S/C11H14O3S2/c1-7-6-8(13-2)9(10(12)14-7)11-15-4-3-5-16-11/h6,11H,3-5H2,1-2H3

InChI Key

CIPJAHFXGBSEHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C2SCCCS2)OC

Origin of Product

United States

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